molecular formula C12H18Cl2N2 B1486059 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 2203071-10-5

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Cat. No. B1486059
CAS RN: 2203071-10-5
M. Wt: 261.19 g/mol
InChI Key: OOPPMYCRSZQCBW-UHFFFAOYSA-N
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Description

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride (MHP-DHC) is an organic compound that has been studied for its potential use in a variety of scientific research applications. MHP-DHC is a cyclic compound composed of a pyridine ring with two methyl substituents and two hydrochloride groups on the side chains. It is a white crystalline solid with a melting point of 159-161°C.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is not fully understood. However, it is thought to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. It is also believed to act as an inhibitor of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In studies with animals, this compound has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. Additionally, it has been found to reduce the activity of tyrosinase and to increase the activity of the antioxidant enzymes superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high solubility in a wide range of solvents. Additionally, it is stable in aqueous solutions and has a relatively low toxicity. However, it is not suitable for use in in vivo experiments due to its potential toxicity.

Future Directions

The potential applications of 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride are still being explored. Future research could focus on its use as an inhibitor of other enzymes or proteins, as well as its potential use in the development of new drugs. Additionally, further studies could be conducted to investigate its potential effects on other biochemical and physiological processes, such as cell signaling and metabolism. Finally, studies could be conducted to better understand its mechanism of action and to identify potential new uses for this compound.

Scientific Research Applications

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, as a catalyst for the synthesis of heterocyclic compounds, and as an inhibitor of tyrosinase activity. Additionally, it has been used as a substrate for the synthesis of novel drugs and as an inhibitor of protein kinase C.

properties

IUPAC Name

5-methyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14;;/h2-5,10,12-13H,6-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPPMYCRSZQCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2C3=CC=CC=C31.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 2
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 3
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 4
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 5
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 6
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

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